N-[(4-BROMOPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BUTANAMIDE
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Overview
Description
N-[(4-BROMOPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BUTANAMIDE is a complex organic compound that features a bromophenyl sulfonyl group and a tetrahydrodibenzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-BROMOPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BUTANAMIDE typically involves multiple steps. One common approach is to start with the bromination of a phenyl sulfonyl precursor, followed by coupling with a tetrahydrodibenzofuran derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[(4-BROMOPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
Scientific Research Applications
N-[(4-BROMOPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BUTANAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases, including bacterial infections and cancer.
Mechanism of Action
The mechanism of action of N-[(4-BROMOPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
N-[(4-Chlorophenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide: This compound features a chlorophenyl group instead of a bromophenyl group and has similar chemical properties.
4-Bromo-N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide: This compound has a different substituent on the dibenzofuran moiety but shares the bromophenyl sulfonyl group.
Uniqueness
N-[(4-BROMOPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromophenyl sulfonyl group and tetrahydrodibenzofuran moiety make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C22H22BrNO4S |
---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
N-(4-bromophenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)butanamide |
InChI |
InChI=1S/C22H22BrNO4S/c1-2-5-22(25)24(29(26,27)17-11-8-15(23)9-12-17)16-10-13-21-19(14-16)18-6-3-4-7-20(18)28-21/h8-14H,2-7H2,1H3 |
InChI Key |
GVEZMBGCJVTBSK-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=C(C=C4)Br |
Canonical SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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